

# Application Notes and Protocols for Studying Pancreatic Acinar Cells using JNJ-17156516

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## Compound of Interest

Compound Name: JNJ-17156516

Cat. No.: B1672998

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## Introduction

Pancreatic acinar cells are the primary functional units of the exocrine pancreas, responsible for the synthesis, storage, and secretion of digestive enzymes. The regulation of these processes is complex, with the gastrointestinal hormone cholecystokinin (CCK) playing a pivotal role through its interaction with the cholecystokinin-1 receptor (CCK1R). Dysregulation of this signaling pathway is implicated in pancreatic disorders such as pancreatitis.

**JNJ-17156516** is a potent, selective, and orally active antagonist of the CCK1 receptor.<sup>[1]</sup> Its high affinity and selectivity make it an invaluable tool for investigating the physiological and pathophysiological roles of the CCK-CCK1R signaling axis in pancreatic acinar cells. These application notes provide detailed protocols for the use of **JNJ-17156516** in studying pancreatic acinar cell function, including enzyme secretion and intracellular signaling pathways.

## Data Presentation

### JNJ-17156516: In Vitro and In Vivo Potency

Parameter	Species	Value	Reference
pKi (CCK1R)	Human	7.96 ± 0.11	<a href="#">[1]</a>
Rat	8.02 ± 0.11	<a href="#">[1]</a>	
Canine	7.98 ± 0.04	<a href="#">[1]</a>	
pKi (CCK2R)	Human	~5.8	<a href="#">[1]</a>
Rat	~5.6	<a href="#">[1]</a>	
Canine	~6.1	<a href="#">[1]</a>	
Selectivity	Human	~160-fold (CCK1R vs CCK2R)	<a href="#">[1]</a>
Rat	~230-fold (CCK1R vs CCK2R)	<a href="#">[1]</a>	
Canine	~75-fold (CCK1R vs CCK2R)	<a href="#">[1]</a>	
In Vivo ED50	Rat (inhibition of CCK-8S-induced elevation of plasma amylase)	8.2 µmol/kg (p.o.)	<a href="#">[1]</a>

## CCK-8 Induced Amylase Release from Pancreatic Acini

CCK-8 Concentration	Amylase Release (% of total)
Basal (unstimulated)	2-3% in 30 min
Maximally Effective Concentration	50-70% stimulation (3 x 10 <sup>-10</sup> M)

## Experimental Protocols

### Isolation and Culture of Rodent Pancreatic Acinar Cells

This protocol describes the isolation of pancreatic acini from rats or mice for primary culture.

Materials:

- Krebs-Ringer Bicarbonate (KRB) buffer, supplemented with 0.1% bovine serum albumin (BSA), 10 mM HEPES, and essential amino acids, pH 7.4, and gassed with 95% O<sub>2</sub>/5% CO<sub>2</sub>.
- Collagenase (Type IV, e.g., from *Clostridium histolyticum*)
- Soybean trypsin inhibitor (SBTI)
- Waymouth's medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

#### Procedure:

- Euthanize the animal according to approved institutional protocols.
- Surgically excise the pancreas and place it in ice-cold KRB buffer.
- Trim away fat and connective tissue. Mince the pancreas into small pieces (1-2 mm<sup>3</sup>).
- Transfer the minced tissue to a flask containing KRB buffer with collagenase (50-100 U/mL) and SBTI (0.1 mg/mL).
- Incubate at 37°C in a shaking water bath for 30-60 minutes with gentle agitation.
- Disperse the tissue by gentle pipetting with fire-polished Pasteur pipettes of decreasing tip diameter.
- Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue.
- Wash the acini by centrifugation at 50 x g for 2 minutes at 4°C. Resuspend the pellet in fresh KRB buffer. Repeat this wash step twice.
- Resuspend the final acinar pellet in Waymouth's medium for culture or in KRB buffer for immediate use in secretion assays.

## Amylase Release Assay from Isolated Pancreatic Acini

This assay measures the effect of **JNJ-17156516** on CCK-8-stimulated amylase secretion.

**Materials:**

- Isolated pancreatic acini
- KRB buffer
- Cholecystokinin Octapeptide (CCK-8)
- **JNJ-17156516**
- Amylase assay kit (e.g., Phadebas)
- 96-well microplates

**Procedure:**

- Pre-incubate aliquots of the acinar suspension in KRB buffer for 30 minutes at 37°C to allow recovery.
- Add **JNJ-17156516** at various concentrations (e.g., 1 nM to 10 µM) or vehicle (DMSO) to the acini and incubate for 15 minutes at 37°C.
- Stimulate the acini by adding CCK-8 at a submaximal concentration (e.g., 100 pM) that elicits a robust amylase release. Include a basal (unstimulated) control.
- Incubate for 30 minutes at 37°C.
- Pellet the acini by centrifugation at 100 x g for 2 minutes.
- Carefully collect the supernatant, which contains the secreted amylase.
- To determine the total amylase content, lyse an aliquot of the acinar suspension with a detergent (e.g., 0.1% Triton X-100).
- Measure the amylase activity in the supernatants and the total lysate using a commercial amylase assay kit according to the manufacturer's instructions.
- Express the amylase release as a percentage of the total cellular amylase.

## Nuclear Factor- $\kappa$ B (NF- $\kappa$ B) Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol details the assessment of NF- $\kappa$ B activation in pancreatic acinar cells in response to a pro-inflammatory stimulus and the inhibitory effect of **JNJ-17156516**. High concentrations of CCK-8 can induce an inflammatory response in acinar cells.

### Materials:

- Isolated pancreatic acini
- High concentration of CCK-8 (e.g., 100 nM)
- **JNJ-17156516**
- Nuclear extraction kit
- EMSA kit with a labeled NF- $\kappa$ B consensus oligonucleotide probe
- Polyacrylamide gels
- Phosphorimager or X-ray film

### Procedure:

- Treat isolated pancreatic acini with **JNJ-17156516** (e.g., 1  $\mu$ M) or vehicle for 15 minutes.
- Stimulate the acini with a high concentration of CCK-8 (e.g., 100 nM) for 30-60 minutes to induce NF- $\kappa$ B activation. Include an unstimulated control.
- Isolate nuclear extracts from the acinar cells using a commercial nuclear extraction kit.
- Determine the protein concentration of the nuclear extracts.
- Perform the binding reaction by incubating the nuclear extracts with a  $^{32}$ P-labeled double-stranded oligonucleotide probe containing the NF- $\kappa$ B consensus sequence.

- For competition assays to confirm specificity, add an excess of unlabeled ("cold") NF- $\kappa$ B probe to a parallel reaction.
- Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
- Dry the gel and visualize the bands by autoradiography using a phosphorimager or X-ray film. A decrease in the intensity of the shifted band in the presence of **JNJ-17156516** would indicate inhibition of NF- $\kappa$ B activation.

## Mandatory Visualizations

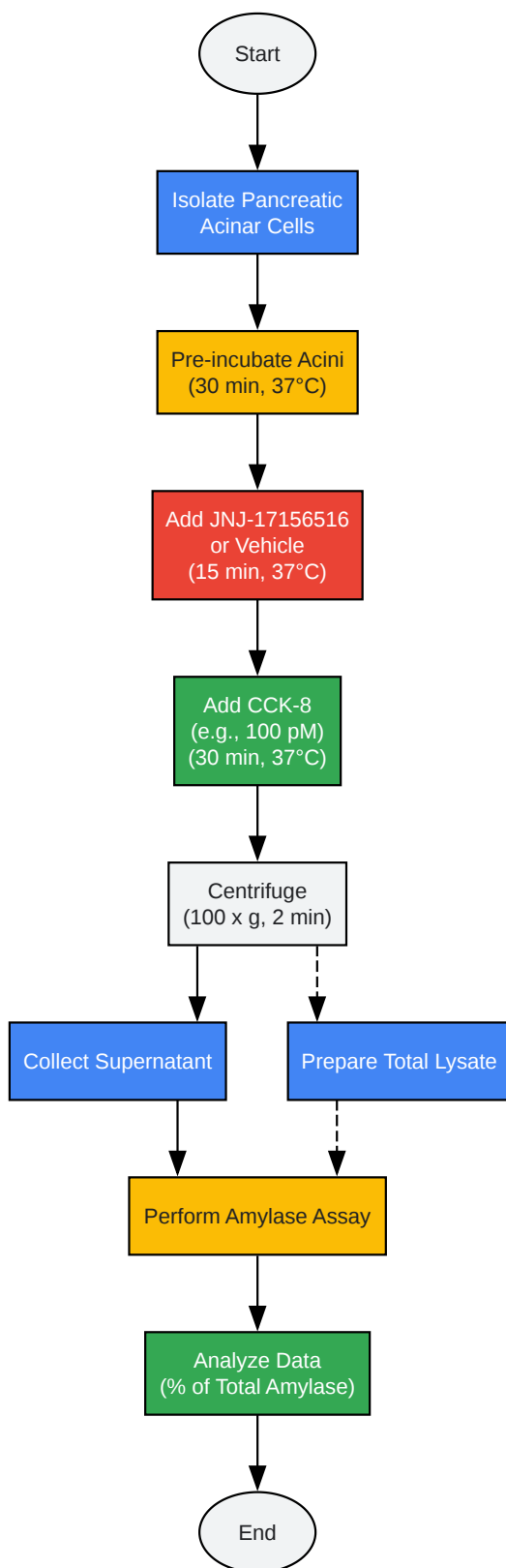
### Signaling Pathway of CCK-Induced NF- $\kappa$ B Activation and Inhibition by JNJ-17156516



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Caption: CCK-induced NF- $\kappa$ B signaling and its inhibition by **JNJ-17156516**.

## Experimental Workflow for Amylase Release Assay



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Caption: Workflow for measuring **JNJ-17156516**'s effect on amylase release.

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## References

- 1. Role of CCK and potential utility of CCK1 receptor antagonism in the treatment of pancreatitis induced by biliary tract obstruction - PMC [pmc.ncbi.nlm.nih.gov]
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